4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and Chiral Auxiliary Applications
- A high-yield synthesis method for diastereomerically pure 2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids starting from a closely related compound was developed, highlighting its potential application as chiral auxiliaries (Ishizuka, Kimura, Ishibuchi & Kunieda, 1990).
Chemical Modification and Synthesis Studies
- Facile methylation of enolates of bicyclo[2.2.1]heptane-2,5-dione was studied, showcasing the chemical versatility of bicyclic compounds in synthetic organic chemistry (Werstiuk, Yeroushalmi & Guan-lin, 1992).
- Structural investigations of isomeric dioxolane derivatives of D-camphorquinone reveal the rigid nature of the bicyclo[2.2.1]heptane unit, contributing to insights on molecular design and packing patterns (Clegg, Golding, King & Maude, 1995).
Enantioselective Synthesis and Catalytic Applications
- Enantioselective synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was achieved, demonstrating the compound's potential in asymmetric synthesis (Waldmann & Braun, 1991).
- Bicyclic isocyanates and bioisosteric 1,3-disubstituted ureas were synthesized from the corresponding carboxylic acids, indicating applications in medicinal chemistry and drug design (Burmistrov, D’yachenko, Rasskazova & Butov, 2019).
Properties
IUPAC Name |
4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-9(2)10(3)4-5-11(9,8(14)15)7(13)6(10)12/h4-5H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGSQXUNSUJWPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377876 |
Source
|
Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69842-14-4 |
Source
|
Record name | 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.